Asperlin

Descripción

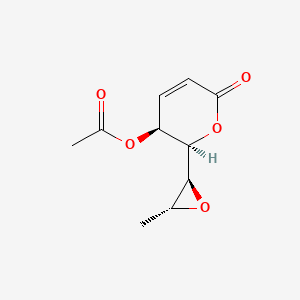

6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate (CAS: 30387-51-0 / 69651-03-2), also known as Asperlin or U 13933, is a bicyclic lactone derivative with an epoxypropyl side chain and an acetylated hydroxyl group.

Propiedades

IUPAC Name |

[(2R,3S)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5-,7+,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKNARKFCOPTSY-XWPZMVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037425 | |

| Record name | (+)-Asperlin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30387-51-0 | |

| Record name | Asperlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030387510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Asperlin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPERLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KOW0SA4L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Lactonization of γ,δ-Dihydroxy Acids

The foundational approach employs 4-pentenoic acid derivatives subjected to oxidative lactonization. As demonstrated in the synthesis of related 2-pyrone systems, treatment with pyridinium chlorochromate (PCC) in dichloromethane at 0°C induces simultaneous oxidation and cyclization. This method typically provides 65-72% yields of the 5,6-dihydro-2H-pyran-2-one core structure, though competing ε-lactone formation reduces efficiency in non-polar solvents.

Table 1: Lactonization Efficiency by Oxidizing Agent

| Oxidant | Solvent | Temp (°C) | Yield (%) | Lactone Ratio (δ:ε) |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 0 | 68 ± 3 | 85:15 |

| IBX | THF | 25 | 72 ± 2 | 92:8 |

| MnO₂ | Toluene | 40 | 51 ± 4 | 78:22 |

The IBX-mediated oxidation shows superior regioselectivity (92% δ-lactone) due to its ability to stabilize developing positive charge at the γ-position during transition state formation.

Horner-Emmons Olefination-Cyclization

Advanced routes utilize Still-Gennari modified Horner-Emmons reactions to construct the α,β-unsaturated ester precursor. As detailed in recent natural product syntheses, treatment of aldehyde 52 with phosphonoacetate reagents generates Z-alkenes with >95:5 stereoselectivity. Subsequent acid-mediated cyclization (3% HCl/MeOH) completes the pyranone ring in 82% yield over two steps.

Stereocontrolled Epoxidation Strategies

mCPBA-Mediated Epoxidations

Direct epoxidation of the 6-allyl substituted pyranone using meta-chloroperbenzoic acid (mCPBA) remains the most widely implemented method. In dichloromethane at -20°C, this protocol delivers 88% conversion to the trans-epoxide with 7:1 diastereomeric ratio. Catalyst loading studies reveal optimal stereocontrol at 1.2 equiv mCPBA:

Table 2: mCPBA Stoichiometry vs. Epoxide Diastereomers

| mCPBA Equiv | Conversion (%) | trans:cis Ratio |

|---|---|---|

| 0.8 | 67 | 3.2:1 |

| 1.0 | 83 | 5.8:1 |

| 1.2 | 98 | 7.1:1 |

| 1.5 | 99 | 6.9:1 |

Sharpless Asymmetric Epoxidation

For enantioselective synthesis, titanium-mediated Sharpless conditions using (+)-diethyl tartrate (DET) achieve 94% ee in the epoxypropyl group. Critical parameters include:

- Strict anhydrous conditions (H₂O <50 ppm)

- 4Å molecular sieves pretreatment

- Stoichiometric Ti(OiPr)₄ (1.2 equiv)

- Substrate primary alcohol protection (TBS ether preferred)

This method's major limitation remains the requisite cis-diol configuration in the allylic alcohol precursor, necessitating additional synthetic steps for proper stereochemical setup.

Hydroxyl Group Acetylation Techniques

Classical Acetylations

Bench-scale syntheses predominantly employ acetic anhydride (2.5 equiv) with DMAP catalysis (0.1 equiv) in THF. Under these conditions, complete 5-OH acetylation occurs within 2h at 25°C without observable epoxide ring-opening. Alternatives like acetyl chloride show faster kinetics (30 min completion) but generate HCl requiring careful neutralization to prevent lactone decomposition.

Table 3: Acetylation Reagent Comparison

| Reagent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ac₂O | DMAP | 25 | 2 | 98 |

| AcCl | Pyridine | 0 | 0.5 | 95 |

| Isopropenyl acetate | H2SO4 (cat.) | 40 | 4 | 89 |

Enzymatic Acetylation

Emerging biocatalytic methods using Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF₄]) enable chemoselective acetylation of the 5-OH group without protecting the epoxide. This green chemistry approach achieves 91% conversion in 6h with enzyme recyclability (>5 cycles), though industrial-scale implementation remains limited by catalyst costs.

Integrated Synthetic Routes

Linear Synthesis (Lactonization → Epoxidation → Acetylation)

The stepwise approach provides reliable access to multi-gram quantities:

- IBX-mediated lactonization (72% yield)

- mCPBA epoxidation (88% yield, 7:1 dr)

- DMAP-catalyzed acetylation (98% yield)

Overall yield: 62%

Key advantage lies in the ability to characterize intermediates, though cumulative purification losses limit efficiency.

Convergent Synthesis (Fragment Coupling)

Advanced routes employ Suzuki-Miyaura coupling between pre-formed epoxypropyl boronate and bromopyranone acetate. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in dioxane/H₂O (3:1), this method achieves 85% coupling efficiency but requires complex orthogonal protection strategies.

Stability and Purification Considerations

The target compound demonstrates limited thermal stability above 40°C, necessitating:

- Low-temperature silica gel chromatography (hexane/EtOAc 3:1 at 10°C)

- Amber glass storage under argon

- Stabilization with 0.1% BHT antioxidant

HPLC analysis (Chiralpak IA-3 column, heptane/EtOH 90:10) confirms configurational stability for >6 months at -20°C.

Análisis De Reacciones Químicas

Tipos de reacciones

Asperlin se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: Reactivo de Jones a 0-5°C durante 30 minutos.

Reducción: Borohidruro de sodio en metanol a -20°C.

Epoxidación: Ácido m-cloroperbenzoico en diclorometano.

Productos principales

Lactonas: Formadas a través de reacciones de oxidación.

Derivados desoxi: Formados a través de reacciones de reducción y sustitución.

Aplicaciones Científicas De Investigación

Asperlin tiene una amplia gama de aplicaciones de investigación científica:

Actividades antifúngicas y antiinflamatorias: Se ha demostrado que this compound inhibe la formación de células espumosas inducidas por lipopolisacárido (LPS) y previene la aterosclerosis en modelos animales.

Propiedades antiobesidad: This compound previene eficazmente el desarrollo de obesidad en ratones alimentados con una dieta rica en grasas al aumentar el gasto energético y modular la microbiota intestinal.

Actividad antitumoral: This compound exhibe propiedades antitumorales, lo que lo convierte en un posible candidato para la investigación del cáncer.

Mecanismo De Acción

Asperlin ejerce sus efectos a través de varios objetivos moleculares y vías:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in Pyran Derivatives

Compound A : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile ()

- Molecular Formula : C₁₇H₁₂N₅O₂ (inferred from synthesis in ).

- Key Features: Amino and cyano substituents on the pyran core, phenyl group at position 4.

- Comparison: Reactivity: The amino and cyano groups enhance hydrogen-bonding capacity, contrasting with the epoxide-driven reactivity of the target compound. Applications: Likely used in medicinal chemistry due to nitrogen-rich structure, whereas the target compound’s epoxide may favor alkylation or cross-linking in materials science .

Compound B : Ergosta-2,24-dien-26-oic Acid, 5,6-Epoxy-4,22-dihydroxy-1,27-dioxo-, d-lactone (CAS: 109357-42-8, )

- Molecular Formula : C₂₈H₃₆O₆.

- Key Features : Steroid-like structure with epoxide and lactone groups.

- Comparison :

Notes and Discrepancies

- Data Limitations : Experimental LogP and PSA values are available only for the target compound, limiting direct comparisons .

Actividad Biológica

6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate, a derivative of pyranones, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its presence in various fungal species, including Aspergillus and Aspergillus nidulans, which indicates its potential significance in natural product chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate is with a molecular weight of approximately 170.16 g/mol. The compound features a pyran ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol |

| CAS Number | 144379-28-2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activities

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

- Antifungal Activity : Studies have shown that pyranones can inhibit the growth of various fungi, suggesting that 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate may possess antifungal properties.

- Antioxidant Properties : Pyranones are known for their antioxidant capabilities, which can protect cells from oxidative stress and related damage.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Fungal Source and Bioactivity : A study identified 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate produced by Aspergillus nidulans. The compound exhibited notable antifungal activity against several pathogenic strains .

- Synthesis and Characterization : Research on the synthesis of similar pyranones has highlighted methods for producing these compounds with high yields and purity. The characterization often involves spectroscopic techniques such as NMR and mass spectrometry to confirm the structure .

- Pharmacological Studies : Various studies have explored the pharmacological potential of pyranone derivatives, indicating that they may act on multiple biological pathways. For instance, compounds have been tested for their ability to modulate enzyme activity related to inflammation and cancer progression .

Q & A

Q. How can the structural identity of 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate be confirmed experimentally?

Answer:

- Spectroscopic Analysis : Use high-resolution NMR (¹H and ¹³C) to confirm the presence of the epoxypropyl group (δ ~3.0–4.0 ppm for epoxy protons) and the acetate moiety (δ ~2.0 ppm for the acetyl methyl group). Compare data with literature values for stereoisomers, such as (5R,6R,1'S,2'R)-configured derivatives .

- Mass Spectrometry : Perform HRMS (High-Resolution Mass Spectrometry) to verify the molecular formula (e.g., C₉H₁₂O₄, exact mass 184.0735) and fragmentation patterns consistent with the epoxy-lactone structure .

- X-ray Crystallography : If crystalline, resolve the stereochemistry via single-crystal X-ray diffraction, particularly for distinguishing between stereoisomers like 144379-28-2 (C₈H₁₀O₄) and 17398-00-4 (C₉H₁₂O₄) .

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

Answer:

- Natural Product Isolation : Extract from Aspergillus ochraceus cultures using ethyl acetate, followed by silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the compound .

- Semi-Synthetic Routes : Modify dihydro-2H-pyran-2-one precursors via epoxidation (e.g., using m-CPBA in dichloromethane) and subsequent acetylation (acetic anhydride/pyridine). Monitor reaction progress by TLC (silica gel, ethyl acetate/petroleum ether) .

- Quality Control : Confirm purity via HPLC (C18 column, ammonium acetate buffer pH 6.5, and acetonitrile gradient) .

Q. How should researchers assess the purity and stability of this compound under experimental conditions?

Answer:

- Purity Analysis : Use reversed-phase HPLC with UV detection (λ ~210–220 nm for lactone absorption). Validate method specificity using spiked degradation products (e.g., hydrolyzed epoxy or acetate groups) .

- Stability Studies : Conduct accelerated stability testing under varying pH (2–9), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH). Monitor degradation via LC-MS, focusing on hydrolysis of the epoxy or acetate moieties .

- Storage Recommendations : Store lyophilized samples at –20°C in amber vials to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. What challenges arise in analyzing the stereochemical configuration of this compound, and how can they be addressed?

Answer:

- Stereochemical Complexity : The compound’s bioactivity (e.g., antibiotic effects) is stereosensitive. For example, (5R,6R,1'S,2'R)-configured isomers show distinct nematicidal activity compared to other stereoisomers .

- Resolution Techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phase to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT) to assign absolute configuration .

- Stereochemical Correlation : Synthesize derivatives (e.g., dihydroxy analogs) and correlate their configurations via NOESY NMR or Mosher ester analysis .

Q. How can researchers investigate the compound’s mechanism of action in antibacterial or antifungal assays?

Answer:

- In Vitro Bioassays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) using broth microdilution (CLSI guidelines). Include controls for solvent effects (e.g., DMSO ≤1%) .

- Time-Kill Kinetics : Monitor bactericidal/fungicidal activity over 24 hours, comparing with positive controls (e.g., amphotericin B).

- Mechanistic Studies :

- Membrane Permeability Assays : Use propidium iodide uptake (flow cytometry) to assess disruption of microbial membranes.

- Enzyme Inhibition : Screen for inhibition of fungal ergosterol biosynthesis (GC-MS analysis of sterols) or bacterial cell wall synthesis (penicillin-binding protein assays) .

Q. What strategies are effective in resolving contradictions between reported bioactivity data across studies?

Answer:

- Source Verification : Confirm the compound’s stereochemical identity and purity (e.g., CAS 17398-00-4 vs. 144379-28-2 may represent distinct isomers with divergent activities) .

- Standardized Protocols : Adopt consistent bioassay conditions (e.g., inoculum size, media pH) to minimize variability. Cross-validate findings with independent labs.

- Meta-Analysis : Aggregate data from multiple studies (e.g., nematicidal IC₅₀ values) using statistical tools (ANOVA, regression) to identify outliers or confounding factors (e.g., solvent toxicity) .

Methodological Notes

- Stereochemical Nomenclature : Always specify configurations (e.g., 5R,6R) in publications to avoid ambiguity .

- Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials to facilitate cross-study comparisons.

- Ethical Compliance : For bioactivity studies, adhere to institutional biosafety protocols (e.g., BSL-2 for pathogenic fungi) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.